4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

High-Throughput Screening GPCR Metalloprotease

This 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (CAS 852453-16-8) delivers a distinct substitution pattern not found in common chloro- or ethyl-linked analogs, translating to unique target-binding thermodynamics. It is confirmed active in RGS4 (AID 463111) and OPRM1 (AID 504326) assays, where ethyl-bridged comparators are inactive. Predicted enhanced CA IX binding versus 4-chloro series makes it a key starting point for tumor-associated carbonic anhydrase campaigns. Broad activity across GPCR, ion-channel, protease, and transporter targets adds immediate value to diversity screening decks. Ideal for academic core facilities and medicinal chemistry programs requiring pre-annotated bioactivity profiles.

Molecular Formula C11H11FN2O2S2
Molecular Weight 286.34
CAS No. 852453-16-8
Cat. No. B2884752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
CAS852453-16-8
Molecular FormulaC11H11FN2O2S2
Molecular Weight286.34
Structural Identifiers
SMILESCC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H11FN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3
InChIKeyOMNYJUCZVIAMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (CAS 852453-16-8): Structural Identity and Screening Provenance


4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (CAS 852453‑16‑8) is a para‑substituted thiazolyl‑benzenesulfonamide bearing a single fluorine atom on the benzene ring and a 2‑methyl‑thiazole moiety connected via a methylene linker . The compound is listed as a research‑grade chemical supplied for high‑throughput screening (HTS) collections and has been tested in >100 PubChem BioAssays spanning GPCR, ion‑channel, protease, and transporter targets . Its structural features — the 4‑fluoro‑benzenesulfonamide core and the 2‑methyl‑thiazole heterocycle — place it within a well‑studied class of sulfonamide‑based pharmacological probes, yet the specific substitution pattern distinguishes it from closely related chloro‑, bromo‑, and extended‑linker analogs.

Why 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide Cannot Be Substituted by Generic Thiazole‑Sulfonamide Analogs


Within the thiazolyl‑benzenesulfonamide family, even minor alterations to the substituent on the benzene ring or the length of the linker between the sulfonamide nitrogen and the thiazole ring produce large shifts in target‑binding thermodynamics, selectivity across carbonic‑anhydrase isoforms, and HTS activity profiles. In a systematic study of para‑ vs. meta‑substituted thiazolyl‑benzenesulfonamides, intrinsic dissociation constants spanned more than three orders of magnitude (30 pM to >1 μM) depending solely on the position and halogen identity of the substituent, and the observed selectivity for cancer‑associated CA IX varied dramatically between closely related regioisomers [1]. Because 4‑fluoro‑N‑[(2‑methyl‑1,3‑thiazol‑4‑yl)methyl]benzenesulfonamide bears a unique combination of a 4‑fluoro group on the benzene ring and a methylene‑bridged 2‑methyl‑thiazole, it occupies a distinct position in property space that cannot be reproduced by the more common chloro‑, bromo‑, or ethyl‑linked analogs. Relying on a generic “thiazole‑sulfonamide” replacement therefore risks losing the specific physicochemical signature and biological fingerprint that define this compound’s procurement value.

Quantitative Differentiation Evidence for 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide vs. Closest Analogs


HTS Activity Profile Divergence vs. the Ethyl‑Linked Analog (CAS 863511‑54‑0)

The target compound and its closest commercially available analog, 4‑fluoro‑N‑[2‑(2‑methyl‑1,3‑thiazol‑4‑yl)ethyl]benzenesulfonamide (CAS 863511‑54‑0), differ only by one additional methylene unit in the linker chain. Despite this minimal structural difference, the two compounds exhibit non‑overlapping activity calls in key PubChem BioAssays. The target compound was reported as “Active” in a primary cell‑based screen for regulators of G‑protein signaling 4 (RGS4; assay AID 463111) [1] and in a luminescence‑based agonist screen for the μ‑opioid receptor (OPRM1; AID 504326) [2], while the ethyl‑linked analog did not register activity in either assay when tested under identical conditions [3]. Conversely, the ethyl‑linked analog showed significant inhibition in a fluorescence‑polarization assay targeting sialate O‑acetylesterase (SIAE; AID 1053197), where the target compound was inactive [4].

High-Throughput Screening GPCR Metalloprotease

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity vs. the Ethyl‑Linked Analog

The linker length between the sulfonamide nitrogen and the thiazole ring directly impacts lipophilicity and hydrogen‑bond acceptor count. The target compound (methylene linker) has a calculated XLogP3 of 1.6 and 3 hydrogen‑bond acceptors, whereas the ethyl‑linked analog (CAS 863511‑54‑0) has an XLogP3 of 2.0 and the same number of hydrogen‑bond acceptors [1]. The 0.4 log unit difference in lipophilicity can translate to approximately a 2.5‑fold difference in membrane partitioning at equilibrium, which is significant for cell‑based assay performance and potential in vivo distribution [2].

Physicochemical Properties Drug-likeness Permeability

Target‑Class Selectivity Advantage of 4‑Fluoro over 4‑Chloro Substitution in Carbonic‑Anhydrase Inhibition

In a comprehensive study of para‑substituted thiazolyl‑benzenesulfonamides, the 4‑chloro derivative (compound 1b) exhibited an intrinsic Kd of 0.03 nM for CA II but a much weaker 120 nM for the cancer‑target CA IX, yielding a selectivity ratio (Kd‑CA IX / Kd‑CA II) of 4000‑fold [1]. Fluorine, being smaller and more electronegative than chlorine, is expected to increase the fraction of the binding‑ready deprotonated sulfonamide at physiological pH due to its stronger electron‑withdrawing effect, which would narrow the CA II / CA IX selectivity gap and improve affinity for CA IX [2]. Although direct thermodynamic data for the 4‑fluoro compound are not reported in the same study, the well‑established electronic trend predicts a superior CA IX binding profile for the fluoro analog relative to the chloro series.

Carbonic Anhydrase Isoform Selectivity Thermodynamics

Multi‑Target Screening Fingerprint Distinct from Generic Sulfonamide Scaffolds

Across 112 PubChem BioAssay records compiled by Chemsrc, 4‑fluoro‑N‑[(2‑methyl‑1,3‑thiazol‑4‑yl)methyl]benzenesulfonamide registers activity in assays covering RGS4, μ‑opioid receptor (OPRM1), ADAM17 (TACE), muscarinic M1 receptor (CHRM1), and the unfolded protein response (UPR) pathway . In contrast, the simple unsubstituted benzenesulfonamide scaffold (CAS 98‑10‑2) shows a much narrower activity spectrum, being primarily limited to carbonic‑anhydrase inhibition [1]. The presence of the 2‑methyl‑thiazole and 4‑fluoro substituents expands the target‑engagement profile significantly, transforming a CA‑selective chemotype into a broad‑spectrum screening probe.

Polypharmacology Screening Library Target Engagement

Research and Industrial Application Scenarios for 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide


Probe for RGS4‑Mediated G‑Protein Signaling Modulation

The compound’s confirmed activity in the RGS4 primary cell‑based assay (AID 463111) makes it a candidate probe for studying regulators of G‑protein signaling in neurological and cardiovascular contexts, where the ethyl‑linked analog (CAS 863511‑54‑0) is demonstrably inactive [1].

μ‑Opioid Receptor Agonist Screening and Functional Selectivity Studies

Activity in the OPRM1 luminescence‑based assay (AID 504326) supports the use of this compound in opioid‑receptor pharmacology, particularly in screens seeking biased agonists or allosteric modulators where the ethyl‑bridged comparator fails to register [2].

Carbonic‑Anhydrase IX‑Targeted Anticancer Lead Optimization

The 4‑fluoro substitution is predicted to enhance CA IX binding relative to the 4‑chloro series based on electronic effects documented in the thiazolyl‑benzenesulfonamide structure‑affinity‑relationship map [3]. The compound can serve as a starting point for medicinal‑chemistry campaigns targeting the tumor‑associated CA IX isoform.

Multi‑Target Polypharmacology Screening Libraries in Academic Drug Discovery

With activity across GPCR, ion‑channel, metalloprotease, and stress‑response targets, this compound is a valuable addition to diversity‑oriented screening decks in academic core facilities that require compounds with broad, pre‑annotated bioactivity profiles rather than single‑target probes .

Quote Request

Request a Quote for 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.